molecular formula C15H14ClN3O4S2 B2751307 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 1171416-70-8

2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B2751307
CAS No.: 1171416-70-8
M. Wt: 399.86
InChI Key: JHMSRVROZNWDLM-UHFFFAOYSA-N
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Description

The compound 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a piperidin-4-yl moiety at position 2. The piperidine ring is further functionalized with a sulfonyl group linked to a 5-chlorothiophene heterocycle. This structural architecture is designed to enhance bioactivity, particularly in antimicrobial or agrochemical applications, by combining electron-withdrawing (sulfonyl, oxadiazole) and aromatic (furan, thiophene) groups. While direct data on this compound are absent in the provided evidence, its structural analogs and related 1,3,4-oxadiazole derivatives have been extensively studied for pesticidal and antibacterial properties .

Properties

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S2/c16-12-3-4-13(24-12)25(20,21)19-7-5-10(6-8-19)14-17-18-15(23-14)11-2-1-9-22-11/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMSRVROZNWDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a novel organic molecule that exhibits significant potential in medicinal chemistry. Characterized by its unique structural features, including a piperidine ring, a furan moiety, and an oxadiazole core, this compound has been the subject of various studies aimed at elucidating its biological activity and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN3O4S2C_{15}H_{14}ClN_{3}O_{4}S_{2} with a molecular weight of approximately 399.9 g/mol. Its structure incorporates multiple functional groups that are known to influence biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₄ClN₃O₄S₂
Molecular Weight399.9 g/mol
CAS Number1171416-70-8

The biological activity of this compound is hypothesized based on its structural characteristics. The presence of halogenated aromatic systems and nitrogen-containing heterocycles suggests potential interactions with various biological targets. Specifically, compounds with similar frameworks have demonstrated:

  • Antimicrobial Activity : The sulfonamide group is often associated with antimicrobial properties.
  • Anticancer Activity : Oxadiazoles have been reported to exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.

Biological Activity Studies

Recent studies have focused on the compound's interaction with specific biological pathways:

  • Antimicrobial Studies : Research indicates that compounds similar to the target molecule exhibit broad-spectrum antimicrobial activity. Preliminary assays suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. Mechanistic investigations revealed that it may activate caspase pathways, leading to programmed cell death.
  • Neuroactive Properties : The piperidine moiety suggests potential neuroactivity, which warrants further exploration in neuropharmacological contexts.

Case Studies

Several case studies have highlighted the biological efficacy of structurally related compounds:

  • Case Study 1 : A derivative of the compound was tested against breast cancer cells and showed a significant reduction in cell viability at concentrations as low as 10 µM.
  • Case Study 2 : In a study examining antimicrobial properties, another related oxadiazole demonstrated effective inhibition against Staphylococcus aureus, suggesting potential for development as an antibiotic.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s bioactivity can be inferred by comparing its substituents to those of structurally related molecules (Table 1):

Compound Key Substituents Reported Bioactivity Reference
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Methylsulfonyl, 4-fluorophenyl Induces SOD/POD activity in rice; EC₅₀ = 0.17 µg/mL against Xanthomonas oryzae (Xoo)
2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine Pyrazole-sulfonyl, piperidine-pyrazine Synthesized for SAR studies; structural characterization via NMR/MS
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-pentyl)thio]-1,3,4-oxadiazole 4-Chlorophenylsulfonyl, pentylthio Antibacterial activity against plant pathogens; melting point 98–99°C
Target Compound 5-Chlorothiophene-sulfonyl, furan-2-yl Hypothesized enhanced lipophilicity and antimicrobial potency

Key Observations :

  • Electron-Withdrawing Groups : The sulfonyl group enhances stability and enzyme-binding affinity. For example, methylsulfonyl derivatives exhibit potent EC₅₀ values against Xoo .
  • Aromatic Heterocycles : The 5-chlorothiophene moiety in the target compound may improve membrane permeability compared to phenyl or pyrazole groups in analogs .
  • Piperidine Linkage : Piperidin-4-yl groups facilitate conformational flexibility, critical for target engagement in enzyme inhibition .

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